Ethyl phenylcyanoacetate

Description

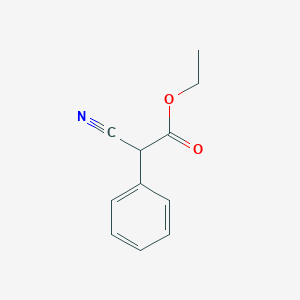

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIRJEDGTAKGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101032223 | |

| Record name | Ethyl phenylcyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4553-07-5 | |

| Record name | Benzeneacetic acid, α-cyano-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4553-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl phenylcyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004553075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl cyanophenylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl phenylcyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl phenylcyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl Phenylcyanoacetate: A Comprehensive Technical Guide for the Modern Synthesis Professional

This document serves as an in-depth technical guide on ethyl phenylcyanoacetate (CAS No. 4553-07-5), a cornerstone reagent in synthetic organic chemistry. It is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this versatile molecule. We will move beyond simple data recitation to explore the causality behind its reactivity, experimental best practices, and its strategic applications in complex molecular synthesis.

Core Chemical Identity and Physicochemical Profile

Ethyl phenylcyanoacetate, also known as ethyl 2-cyano-2-phenylacetate, is a bifunctional organic compound featuring nitrile and ester groups attached to the same benzylic carbon.[1][2] This unique structural arrangement is the source of its synthetic utility, providing a reactive site for a multitude of chemical transformations. Its unique identifier in chemical literature and databases is its CAS number, 4553-07-5.[3][4][5]

A thorough grasp of its physicochemical properties is not merely academic; it is the foundation of robust experimental design, dictating everything from solvent choice to purification strategy and safety protocols.

Table 1: Physicochemical Properties of Ethyl Phenylcyanoacetate

| Property | Value | Source(s) |

| CAS Number | 4553-07-5 | [3][4][5] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][4][6] |

| Molecular Weight | 189.21 g/mol | [3][4][5] |

| Appearance | Clear colorless to light yellow liquid | [2] |

| Boiling Point | 275 °C (lit.) | [5] |

| Density | 1.09 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n²⁰/D) | 1.5053 (lit.) | [5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3][5] |

| Solubility | Soluble in many organic solvents (alcohols, ethers, ketones); Insoluble in water. | [7] |

The high boiling point allows for reactions to be conducted at elevated temperatures with minimal evaporative loss. Its density, being greater than water, and its insolubility are key considerations for aqueous workup procedures.

Synthesis: The Phenylacetonitrile Route

One of the most reliable and historically significant methods for preparing ethyl phenylcyanoacetate is the carbethoxylation of phenylacetonitrile using diethyl carbonate and a strong base, typically sodium ethoxide. This procedure, detailed in Organic Syntheses, stands as a benchmark for its robustness.[8]

Detailed Experimental Protocol

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, prepare sodium ethoxide from sodium metal (0.52 g atom) and anhydrous ethanol.

-

Solvent Removal: After the sodium has fully reacted, remove the excess ethanol under reduced pressure. This step is critical as ethanol can interfere with the subsequent reaction.

-

Reaction Assembly: Quickly reconfigure the flask with a mechanical stirrer, dropping funnel, and distillation head.

-

Reagent Addition: Add dry diethyl carbonate (2.5 moles), dry toluene (80 mL), and phenylacetonitrile (0.50 mole).[9]

-

Reaction Execution: Heat the stirred mixture. The sodium ethoxide cake will dissolve. As the reaction proceeds, a mixture of ethanol and toluene will distill. Add dry toluene dropwise at a rate that maintains a constant reaction temperature (typically 105-110 °C).

-

Workup: After the reaction is complete (indicated by the cessation of ethanol distillation), cool the mixture and carefully acidify with acetic acid, followed by the addition of water. Separate the organic layer.

-

Purification: Wash the organic layer with water, dry over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent by distillation. The crude product is then purified by vacuum distillation.[10]

Mechanistic Insights and Causality

The success of this synthesis hinges on several key principles:

-

Anhydrous Conditions: The primary reactive species is the carbanion (enolate) of phenylacetonitrile. Sodium ethoxide is extremely sensitive to moisture. Any water present will consume the base and significantly reduce the yield.[8]

-

Deprotonation: Sodium ethoxide is a sufficiently strong base to deprotonate the α-carbon of phenylacetonitrile, which is acidified by the adjacent phenyl and cyano groups. This forms the nucleophilic carbanion.[8]

-

Nucleophilic Acyl Substitution: The phenylacetonitrile carbanion attacks the electrophilic carbonyl carbon of diethyl carbonate. The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to yield the final product.[8]

-

Le Chatelier's Principle: The continuous removal of the ethanol byproduct by distillation drives the reaction equilibrium toward the product side, ensuring a high conversion rate.

Synthesis and Purification Workflow

Caption: Core condensation logic for the synthesis of barbiturates.

Safety, Handling, and Storage: A Self-Validating System

Proper handling of ethyl phenylcyanoacetate is crucial. The compound is harmful if swallowed, inhaled, or comes into contact with skin, and it causes skin and serious eye irritation. [1][11] Table 2: GHS Hazard and Precautionary Information

| Category | GHS Code | Description | Source(s) |

| Hazard Statements | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | [5][12] |

| H315 | Causes skin irritation. | [5][11] | |

| H319 | Causes serious eye irritation. | [5][11] | |

| H335 | May cause respiratory irritation. | [5][11] | |

| Precautionary Statements | P261 | Avoid breathing vapors/spray. | [5][12] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [12][13] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [12][13] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

Self-Validating Handling Protocol:

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): The minimum required PPE includes a lab coat, nitrile gloves, and chemical splash goggles. Face shields are recommended when handling larger quantities.

-

Dispensing: Use a calibrated pipette or syringe for liquid transfer. Avoid pouring, which can lead to splashes.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and bases. [14]5. Waste Disposal: Dispose of unused material and contaminated items as hazardous chemical waste in accordance with local, state, and federal regulations.

By adhering to this protocol, the risks associated with handling ethyl phenylcyanoacetate are systematically minimized.

References

- Benchchem. (n.d.). Ethyl phenylcyanoacetate | 4553-07-5.

- Sigma-Aldrich. (n.d.). Ethyl phenylcyanoacetate 95 4553-07-5.

- Santa Cruz Biotechnology. (n.d.). Ethyl phenylcyanoacetate | CAS 4553-07-5 | SCBT.

- National Center for Biotechnology Information. (n.d.). Ethyl phenylcyanoacetate | C11H11NO2 | CID 95298. PubChem.

- Fisher Scientific. (2021). SAFETY DATA SHEET - Ethyl phenylcyanoacetate.

- Sigma-Aldrich. (n.d.). Ethyl phenylcyanoacetate 95 4553-07-5.

- CymitQuimica. (n.d.). Ethyl phenylcyanoacetate.

- Organic Syntheses. (n.d.). ethyl (1-phenylethylidene)cyanoacetate.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Ethyl Phenylcyanoacetate 4553-07-5.

- ChemBK. (2024). Ethyl phenylcyanoacetate.

- Georganics. (n.d.). Ethyl phenylcyanoacetate - High purity.

- ChemicalBook. (n.d.). ETHYL PHENYLCYANOACETATE CAS#: 4553-07-5.

- GTI Laboratory Supplies. (n.d.). Safety Data Sheet - Ethyl phenylcyanoacetate.

- ChemicalBook. (n.d.). ETHYL PHENYLCYANOACETATE | 4553-07-5.

- CymitQuimica. (2022). Safety Data Sheet - Ethyl cyanoacetate.

- Sciencemadness Discussion Board. (2022). Ethyl Phenylcyanoacetate Synthesis troubles.

- ResearchGate. (n.d.). Scoping experiments using ethyl phenylcyanoacetate (16) with different solvents and bases.

- Cognitive Market Research. (2023). Growing demand in the Pharmaceutical Industry drives the Ethyl Cyanoacetate market growth.

Sources

- 1. Ethyl phenylcyanoacetate | C11H11NO2 | CID 95298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ETHYL PHENYLCYANOACETATE CAS#: 4553-07-5 [m.chemicalbook.com]

- 3. 苯基氰基乙酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 苯基氰基乙酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Ethyl phenylcyanoacetate | CymitQuimica [cymitquimica.com]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. Sciencemadness Discussion Board - Ethyl Phenylcyanoacetate Synthesis troubles - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Ethyl phenylcyanoacetate - High purity | EN [georganics.sk]

- 12. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Ethyl Phenylcyanoacetate: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl phenylcyanoacetate, a pivotal intermediate in modern organic synthesis. Moving beyond basic data, we delve into the causality behind its synthetic routes, explore its versatile reactivity, and highlight its critical applications in pharmaceutical development and materials science. This document is structured to serve as a practical reference for laboratory professionals, emphasizing mechanistic understanding and procedural integrity.

Core Molecular Profile

Ethyl phenylcyanoacetate, also known by its IUPAC name ethyl 2-cyano-2-phenylacetate, is an alpha-substituted cyanoacetate ester.[1][2] Its structure features a carbon atom bonded to four distinct and electronically significant groups: a phenyl ring, a cyano group, an ethyl ester group, and an acidic proton. This unique arrangement is the source of its versatile reactivity and widespread utility as a chemical building block.[3]

The fundamental properties and identifiers of ethyl phenylcyanoacetate are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][4][5] |

| Molecular Weight | 189.21 g/mol | [1][3][4][6] |

| CAS Number | 4553-07-5 | [1][3][4][6] |

| IUPAC Name | ethyl 2-cyano-2-phenylacetate | [1] |

| Synonyms | Phenylcyanoacetic Acid Ethyl Ester, Ethyl α-cyanophenylacetate | [1][4][7] |

| Appearance | Colorless to light yellow liquid | [2][8] |

| Boiling Point | 275 °C (lit.) | |

| Density | 1.09 g/mL at 25 °C (lit.) |

Synthesis of Ethyl Phenylcyanoacetate

The synthesis of ethyl phenylcyanoacetate is well-established, with the most common and efficient industrial method being a Claisen-type condensation. An alternative route involves the direct alkylation of ethyl cyanoacetate. Understanding the principles behind these methods is key to optimizing reaction yield and purity.

Principle Synthetic Route: Claisen-type Condensation

The preferred method for both laboratory and industrial scales is the carbethoxylation of phenylacetonitrile.[3] This reaction leverages the acidity of the α-proton on phenylacetonitrile, which is enhanced by the adjacent electron-withdrawing cyano group.

Reaction: Phenylacetonitrile + Diethyl Carbonate --(Base)--> Ethyl Phenylcyanoacetate

Mechanistic Insight

This transformation proceeds through a clear, base-catalyzed mechanism. The choice of a strong, non-nucleophilic base is critical for efficient deprotonation without unwanted side reactions. Sodium ethoxide is commonly employed.[3]

-

Deprotonation: Sodium ethoxide abstracts the acidic α-proton from phenylacetonitrile, generating a resonance-stabilized carbanion (enolate). This is the rate-determining step and requires a sufficiently strong base.[3]

-

Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate.[3]

-

Elimination: The resulting tetrahedral intermediate is unstable and collapses, eliminating an ethoxide ion to yield the final product, ethyl phenylcyanoacetate.[3]

The entire process must be conducted under strictly anhydrous conditions. Any moisture present will react with the sodium ethoxide, quenching the base and significantly reducing the yield.[3]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the Claisen-type condensation synthesis of ethyl phenylcyanoacetate.

Caption: Workflow of Ethyl Phenylcyanoacetate synthesis via Claisen condensation.

Detailed Experimental Protocol (Illustrative)

This protocol is a self-validating system based on established chemical principles for Claisen-type condensations.

-

Apparatus & Reagent Preparation:

-

Ensure all glassware (three-necked round-bottom flask, reflux condenser, dropping funnel) is thoroughly oven-dried to remove all traces of water.

-

Use freshly prepared sodium ethoxide or high-purity commercial grade material. The quality is paramount to success.[3]

-

Dry all solvents (e.g., toluene) and reagents (phenylacetonitrile, diethyl carbonate) prior to use, typically by distillation or using molecular sieves.[3]

-

-

Reaction Execution:

-

Under an inert atmosphere (e.g., nitrogen or argon), charge the reaction flask with sodium ethoxide, dry toluene, and diethyl carbonate.

-

Begin vigorous stirring to create a slurry. Heat the mixture to initiate dissolution.

-

Add phenylacetonitrile dropwise from the dropping funnel at a rate that maintains a controlled reflux.

-

After the addition is complete, maintain the reaction under reflux for several hours to ensure completion, monitoring by TLC or GC.

-

-

Workup & Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding it to a mixture of ice and a weak acid (e.g., acetic acid) to neutralize the remaining base.

-

Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield pure ethyl phenylcyanoacetate.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of ethyl phenylcyanoacetate stems from the acidic proton at the α-carbon. Positioned between three electron-withdrawing groups (phenyl, cyano, and ester), this proton is readily abstracted by a base to form a stable nucleophilic carbanion.[3] This reactivity makes it a cornerstone intermediate for forming new carbon-carbon bonds.

-

Knoevenagel Condensation: It readily condenses with aldehydes and ketones to form substituted alkenes, a foundational reaction in organic synthesis.[3]

-

Michael Additions: As a soft nucleophile, its carbanion participates in conjugate additions to α,β-unsaturated carbonyl compounds.[3]

-

Alkylation: The carbanion can be alkylated using various electrophiles, such as alkyl halides, allowing for the construction of more complex molecular frameworks.

-

Precursor for Heterocycles: It is a key starting material in multicomponent reactions, such as the Gewald reaction for synthesizing substituted thiophenes and thiazoles.[9]

Applications in Research and Development

The versatile reactivity of ethyl phenylcyanoacetate makes it an invaluable tool across several scientific disciplines.

Pharmaceutical and Drug Discovery

This is the most significant area of application for ethyl phenylcyanoacetate.[3] Its structure is a versatile scaffold used as a starting point or intermediate in the synthesis of a vast array of pharmaceutical compounds.[10][11]

-

Building Block for Active Pharmaceutical Ingredients (APIs): The molecule's functional groups allow for its elaboration into complex structures found in drugs targeting the central nervous system, inflammation, and microbial infections.[3]

-

Medicinal Chemistry Scaffolding: Drug development professionals utilize ethyl phenylcyanoacetate derivatives to create libraries of novel compounds.[3] These libraries are then screened for biological activity against various therapeutic targets, aiding in the discovery of new lead compounds.[3]

-

Asymmetric Synthesis: It is used as a reagent in the asymmetric synthesis of complex natural products, such as in the synthesis of (-)-manzacidin A.[2]

Materials Science

Beyond pharmaceuticals, ethyl phenylcyanoacetate and its derivatives are finding use in materials science as precursors in the synthesis of specialty polymers and functional materials.[3] The properties of these materials can be tailored by modifying the substituents on the core molecule, opening avenues for applications in electronics and optics.[3]

Safety and Handling

Ethyl phenylcyanoacetate is classified as harmful and an irritant.[6][8]

-

Hazards: Harmful if swallowed, inhaled, or in contact with skin. It can cause skin, eye, and respiratory system irritation.[6][8]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures before use.

Conclusion

Ethyl phenylcyanoacetate is far more than a simple chemical reagent; it is a versatile and powerful tool in the arsenal of the modern synthetic chemist. Its unique electronic structure enables a wide range of chemical transformations that are fundamental to the construction of complex and biologically active molecules. From its foundational role in C-C bond formation to its application as a critical scaffold in drug discovery, the enduring relevance of ethyl phenylcyanoacetate is a testament to its remarkable utility in advancing chemical and medical science.[3]

References

-

Ethyl phenylcyanoacetate | C11H11NO2 | CID 95298 - PubChem - NIH. [Link]

-

Ethyl phenylcyanoacetate - ChemBK. [Link]

-

Ethyl phenylcyanoacetate - High purity | EN - Georganics. [Link]

-

ethyl (1-phenylethylidene)cyanoacetate - Organic Syntheses Procedure. [Link]

-

Ethyl Phenylcyanoacetate Synthesis troubles - Sciencemadness Discussion Board. [Link]

-

Scoping experiments using ethyl phenylcyanoacetate (16) with different solvents and bases. a - ResearchGate. [Link]

-

Growing demand in the Pharmaceutical Industry drives the Ethyl Cyanoacetate market growth: Cognitive Market Research. [Link]

-

Growing Demand In The Pharmaceutical Industry Significantly Drives The Ethyl Cyanoacetate Market Growth. [Link]

Sources

- 1. Ethyl phenylcyanoacetate | C11H11NO2 | CID 95298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ETHYL PHENYLCYANOACETATE CAS#: 4553-07-5 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. Ethyl phenylcyanoacetate | CymitQuimica [cymitquimica.com]

- 6. 苯基氰基乙酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Ethyl phenylcyanoacetate - High purity | EN [georganics.sk]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 11. cognitivemarketresearch.com [cognitivemarketresearch.com]

An In-Depth Technical Guide to the Synthesis of Ethyl Phenylcyanoacetate

Abstract

Ethyl phenylcyanoacetate is a versatile intermediate in organic synthesis, finding extensive application in the pharmaceutical and chemical industries. Its unique molecular architecture, featuring an activated methylene group flanked by a phenyl ring, a nitrile, and an ester functional group, makes it a valuable precursor for a diverse array of complex molecules.[1] This guide provides a comprehensive technical overview of the primary synthesis mechanisms for ethyl phenylcyanoacetate, with a focus on the underlying chemical principles and practical experimental considerations. We will delve into the intricacies of Claisen-type condensations and Knoevenagel condensations, offering field-proven insights to guide researchers, scientists, and drug development professionals in optimizing these synthetic routes.

Introduction: The Strategic Importance of Ethyl Phenylcyanoacetate

Ethyl phenylcyanoacetate (also known as ethyl 2-cyano-2-phenylacetate) serves as a critical building block in the synthesis of various organic compounds.[2] Its utility stems from the highly acidic methine proton, which is readily abstracted by a base to form a resonance-stabilized carbanion.[1] This carbanion is an excellent nucleophile, participating in a variety of carbon-carbon bond-forming reactions, including Michael additions and alkylations.[1] Furthermore, the cyano and ester groups can be further manipulated to generate a wide range of derivatives, making it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][3]

Core Synthesis Mechanisms: A Tale of Two Condensations

The synthesis of ethyl phenylcyanoacetate is predominantly achieved through two principal reaction pathways: a Claisen-type condensation and a Knoevenagel condensation. The choice of methodology often depends on the available starting materials and desired scale of the reaction.

2.1 The Claisen-Type Condensation: Carbethoxylation of Phenylacetonitrile

One of the most established and widely utilized methods for preparing ethyl phenylcyanoacetate is the carbethoxylation of phenylacetonitrile.[1][4] This reaction is a variation of the classic Claisen condensation, which involves the carbon-carbon bond formation between two esters or an ester and another carbonyl compound in the presence of a strong base.[5][6]

Mechanism Breakdown:

The reaction proceeds through a well-defined, base-catalyzed mechanism:

-

Deprotonation: A strong base, typically sodium ethoxide, abstracts the acidic α-proton from phenylacetonitrile. This deprotonation is facilitated by the electron-withdrawing effects of both the phenyl ring and the cyano group, which stabilize the resulting carbanion (enolate) through resonance.[1]

-

Nucleophilic Attack: The resonance-stabilized carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of diethyl carbonate.[1]

-

Elimination: The resulting tetrahedral intermediate is unstable and collapses, eliminating an ethoxide ion to form the final product, ethyl phenylcyanoacetate.[1]

Diagram of the Claisen-Type Condensation Mechanism:

Caption: Claisen-type condensation mechanism for ethyl phenylcyanoacetate synthesis.

2.2 The Knoevenagel Condensation: A Versatile Alternative

The Knoevenagel condensation provides an alternative and highly efficient route to compounds structurally related to ethyl phenylcyanoacetate, specifically α,β-unsaturated derivatives.[7] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as ethyl cyanoacetate, in the presence of a basic catalyst.[7] While this method does not directly yield ethyl phenylcyanoacetate, it is a crucial reaction for synthesizing its derivatives, which are widely used in polymer and medicinal chemistry.[1][8][9]

Mechanism Breakdown:

The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine or an amine.[7][9]

-

Enolate Formation: The basic catalyst deprotonates the active methylene compound (ethyl cyanoacetate), forming a nucleophilic enolate.

-

Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

-

Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to yield the α,β-unsaturated product. The removal of water helps to drive the reaction to completion.[7]

Diagram of the Knoevenagel Condensation Workflow:

Caption: General workflow of the Knoevenagel condensation.

Experimental Protocols and Considerations

The success of ethyl phenylcyanoacetate synthesis hinges on meticulous experimental technique and an understanding of the critical parameters that influence reaction yield and purity.

3.1 Protocol for Claisen-Type Condensation of Phenylacetonitrile

This protocol is a modification of the method described in Organic Syntheses.[4]

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

Phenylacetonitrile (distilled before use)[4]

-

Diethyl carbonate (dried by distillation)[4]

-

Toluene (dried by distillation)[4]

-

Acetic acid

-

Ether

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare sodium ethoxide from sodium (0.52 g atom) and anhydrous ethanol (300 ml). The quality of the sodium ethoxide is paramount for the success of this reaction.[1][4] It should be freshly prepared and not heated above 90-100°C to prevent decomposition.[1]

-

Reaction Setup: Remove the excess ethanol by distillation. To the resulting cake of sodium ethoxide, add dry diethyl carbonate (2.5 moles) and dry toluene (80 ml).[4]

-

Addition of Phenylacetonitrile: With vigorous stirring, add phenylacetonitrile (0.50 mole) to the flask.[4]

-

Reaction and Distillation: Heat the mixture. As the reaction proceeds, ethanol is formed and should be removed by distillation. To maintain the reaction volume, add dry toluene dropwise at a rate similar to the distillation rate.[4] The progress of the reaction can be monitored by the temperature of the distillate, which will rise from ~80-85°C to 110-115°C as the ethanol is removed.[4] The sodium salt of ethyl phenylcyanoacetate may precipitate near the end of the reaction.[4]

-

Workup: Cool the reaction mixture and add cold water. Acidify the aqueous layer with acetic acid. Extract the aqueous layer with ether. Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.[4]

-

Purification: Remove the low-boiling solvents by distillation at atmospheric pressure. The final product, ethyl phenylcyanoacetate, is purified by vacuum distillation.[4]

Self-Validating System and Causality:

-

Anhydrous Conditions: The use of anhydrous reagents and a flame-dried apparatus is critical.[1] Any moisture will react with the sodium ethoxide, reducing its effectiveness as a base and leading to lower yields.[1]

-

Freshly Prepared Sodium Ethoxide: The purity of the sodium ethoxide directly impacts the reaction's success.[1] Commercial sodium ethoxide can contain impurities that inhibit the reaction.

-

Removal of Ethanol: The continuous removal of ethanol during the reaction shifts the equilibrium towards the product side, in accordance with Le Chatelier's principle, thus maximizing the yield.[4]

3.2 Key Optimization Factors

| Parameter | Importance | Rationale |

| Purity of Sodium Ethoxide | Paramount | Impurities or decomposition can significantly lower the yield.[1] |

| Anhydrous Conditions | Critical | Prevents hydrolysis of the base and other reactive intermediates.[1] |

| Reagent Purity | High | Distillation of starting materials removes non-volatile impurities.[4] |

| Temperature Control | Important | Prevents decomposition of sodium ethoxide and side reactions.[1] |

Alternative Synthetic Routes

While the Claisen-type and Knoevenagel condensations are the most prevalent methods, other synthetic strategies exist.

-

Alkylation of Ethyl Cyanoacetate: Ethyl phenylcyanoacetate can also be synthesized via the alkylation of ethyl cyanoacetate with a benzyl halide (e.g., benzyl chloride or benzyl bromide).[1] This SN2 reaction involves the deprotonation of ethyl cyanoacetate to form a nucleophilic carbanion, which then displaces the halide from the benzyl group.[1]

-

Grignard Reagent-Based Synthesis: An alternative approach avoids the use of highly toxic cyanides by employing a Grignard reagent. This method involves the reaction of a Grignard reagent derived from benzyl chloride with methyl carbonate, followed by hydrolysis to yield the product.[10]

Conclusion

The synthesis of ethyl phenylcyanoacetate is a well-established yet nuanced process. A thorough understanding of the underlying reaction mechanisms, particularly the Claisen-type and Knoevenagel condensations, is essential for achieving high yields and purity. The experimental protocols and optimization factors detailed in this guide provide a robust framework for researchers and professionals in the field. By adhering to the principles of scientific integrity and leveraging these field-proven insights, the synthesis of this versatile intermediate can be reliably and efficiently accomplished, paving the way for its application in the development of novel pharmaceuticals and advanced materials.

References

-

Organic Syntheses. ethyl phenylacetate. [Link]

-

Organic Syntheses. ethyl (1-phenylethylidene)cyanoacetate. [Link]

-

OICC Press. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. [Link]

-

Organic Chemistry Portal. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. [Link]

-

Wikipedia. Claisen condensation. [Link]

-

Organic Syntheses. ethyl phenylcyanoacetate. [Link]

-

ResearchGate. Scoping experiments using ethyl phenylcyanoacetate (16) with different solvents and bases. a. [Link]

- Google Patents. Synthetic method of methyl (ethyl)

-

BYJU'S. Claisen Condensation Mechanism. [Link]

-

OICC Press. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

-

Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]

-

ResearchGate. Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. [Link]

-

OpenStax. 23.7 The Claisen Condensation Reaction. [Link]

-

ChemRxiv. Novel styrene copolymers with some ethyl phenylcyanoacrylates. [Link]

-

Wikipedia. Dieckmann condensation. [Link]

-

Royal Society of Chemistry. Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo. [Link]

-

Wikipedia. Ethyl cyanoacetate. [Link]

-

University of Babylon. The Claisen Condensation. [Link]

-

Journal of the American Chemical Society. Condensation of Ethyl Cyaaoacetate with Alkene Oxides. [Link]

-

Sociedad Química de México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

-

National Center for Biotechnology Information. Ethyl phenylcyanoacetate. [Link]

-

Organic Syntheses. ethyl (1-ethylpropenyl)methylcyanoacetate. [Link]

-

Chemistry LibreTexts. Dieckmann Condensation. [Link]

-

PrepChem.com. Preparation of ethyl cyanoacetate. [Link]

-

Organic Syntheses. α-PHENYLACETOACETONITRILE. [Link]

-

Organic Chemistry Portal. Dieckmann Condensation. [Link]

-

Sciencemadness Discussion Board. Ethyl Phenylcyanoacetate Synthesis troubles. [Link]

-

ChemBK. Ethyl phenylcyanoacetate. [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

-

YouTube. Master The Dieckmann Condensation in 12 Minutes!. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ethyl phenylcyanoacetate | C11H11NO2 | CID 95298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. oiccpress.com [oiccpress.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling of Ethyl Phenylcyanoacetate for Research and Development Professionals

Section 1: Compound Identification and Profile

Ethyl phenylcyanoacetate (CAS No: 4553-07-5), also known as Ethyl 2-cyano-2-phenylacetate or Phenylcyanoacetic Acid Ethyl Ester, is a versatile intermediate in organic synthesis, frequently employed in the development of pharmaceuticals, dyes, and other complex organic molecules.[1][2][3] Its chemical structure, featuring a nitrile, an ester, and a phenyl group, imparts a unique reactivity that is valuable to synthetic chemists.[1] However, this same reactivity necessitates a thorough understanding of its toxicological and physical hazards to ensure safe handling in a laboratory setting. This guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for Ethyl Phenylcyanoacetate, grounded in authoritative safety information.

| Identifier | Value | Source(s) |

| Chemical Name | ethyl 2-cyano-2-phenylacetate | [1] |

| CAS Number | 4553-07-5 | [4][5][6] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][4] |

| Molecular Weight | 189.21 g/mol | [1][6] |

| Appearance | Light yellow liquid | [4][7] |

Section 2: Comprehensive Hazard Analysis and GHS Classification

Ethyl phenylcyanoacetate is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4] The primary hazards are acute toxicity across multiple exposure routes and significant irritation to the skin, eyes, and respiratory system.[1][6] The GHS classification mandates the "Warning" signal word and the use of the GHS07 "Exclamation Mark" pictogram.[6]

A detailed summary of its hazard classifications is presented below.

| Hazard Class | Category | Hazard Statement | Code | Source(s) |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | H302 | [1][5] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin | H312 | [1][5] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled | H332 | [1][5] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 | [1][5] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | H319 | [1][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | H335 | [1][5] |

The interconnectedness of these hazards requires a multi-faceted approach to safety, as exposure through one route can be just as significant as another.

Caption: Relationship between core hazards of Ethyl Phenylcyanoacetate.

Section 3: Toxicological Insights for the Researcher

The primary toxicological concern with ethyl phenylcyanoacetate is its acute effects following short-term exposure.[1][6] It is crucial to recognize that the material can be absorbed through the skin, making dermal contact a significant route of systemic exposure.[8] While comprehensive toxicological data is not fully available, the existing classifications warrant a high degree of caution.[4]

-

Inhalation: Inhalation of vapors or mists may cause respiratory tract irritation, characterized by coughing and shortness of breath.[1][9] Due to its classification as "harmful if inhaled," systemic effects may also occur following absorption through the lungs.[1]

-

Dermal Contact: The substance is harmful in contact with skin and causes irritation.[1][5] Prolonged contact may lead to redness and inflammation.[9] Absorption through the skin can contribute to systemic toxicity, mirroring the effects of ingestion or inhalation.[8] Pre-existing skin conditions may be exacerbated by exposure.[10]

-

Eye Contact: As a serious eye irritant, direct contact can cause significant pain, redness, and potential damage.[1][5] Immediate and thorough rinsing is critical to prevent injury.

-

Ingestion: Ingestion is harmful and may lead to systemic poisoning.[1][5] Animal experiments with related compounds suggest that ingestion of less than 150 grams could cause serious health damage.[10]

Section 4: Exposure Control and Personal Protective Equipment (PPE)

Effective control of exposure is paramount. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls:

-

Ventilation: All work with ethyl phenylcyanoacetate must be conducted in a well-ventilated area.[2][4] A certified chemical fume hood is the required standard for preventing inhalation exposure when handling the liquid.[11]

-

Eyewash and Safety Showers: Eyewash stations and safety showers must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

| Protection Type | Specification | Rationale & Source(s) |

| Eye/Face Protection | Chemical safety goggles and/or a full-face shield. | Protects against splashes and vapors causing serious eye irritation.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat. Wear additional protective clothing to prevent skin exposure. | Prevents dermal absorption and skin irritation.[4] |

| Respiratory Protection | Not required if work is performed in a fume hood. For spill cleanup or in case of inadequate ventilation, use a NIOSH-approved respirator with an organic vapor cartridge (e.g., type ABEK EN14387). | Protects against inhalation of harmful vapors and respiratory irritation. |

Section 5: Standard Operating Procedures for Safe Handling & Storage

Adherence to a strict protocol minimizes the risk of exposure and accidents.

Experimental Protocol: Safe Handling Workflow

-

Pre-use Assessment: Review the Safety Data Sheet (SDS) and this guide. Ensure all necessary PPE, spill cleanup materials, and emergency equipment are available.

-

Area Preparation: Confirm the chemical fume hood is operational. Clear the workspace of any unnecessary items.

-

Donning PPE: Don a lab coat, chemical-resistant gloves, and chemical safety goggles.

-

Chemical Handling: Conduct all transfers, weighing, and reactions within the fume hood to contain vapors.[11]

-

Post-use Cleanup: Decontaminate any surfaces that may have come into contact with the chemical.

-

Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, etc.) and excess chemical in a properly labeled hazardous waste container.[4]

-

Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

-

Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[2][4]

Caption: Standard workflow for safely handling Ethyl Phenylcyanoacetate.

Storage Requirements

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][4]

-

Keep containers tightly closed to prevent the release of vapors.[4]

-

Store locked up to restrict access.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

Section 6: Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

First-Aid Measures

-

Inhalation: Immediately move the exposed person to fresh air.[4][12] If breathing is difficult or if the person feels unwell, call a POISON CENTER or physician.[2]

-

Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs or if you feel unwell, seek medical attention.[4]

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[4][12] Remove contact lenses if present and easy to do so.[4] Continue rinsing. If eye irritation persists, seek immediate medical attention.[2][4]

-

Ingestion: Rinse mouth with water.[4] Do NOT induce vomiting.[4] Immediately call a POISON CENTER or physician.[2][4]

Fire-Fighting Procedures

Ethyl phenylcyanoacetate is a combustible liquid with a flash point of 113 °C (235.4 °F).[6]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[8]

-

Specific Hazards: In a fire, poisonous gases are produced, including carbon monoxide, nitrogen oxides, and potentially cyanides.[8][10] Containers may rupture or explode if heated.[13]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4]

Accidental Release Measures

-

Evacuate: Evacuate all non-essential personnel from the spill area.[8]

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Control Ignition Sources: Remove all sources of ignition.[8]

-

Contain Spill: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[8][10]

-

Collect and Dispose: Scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[8][10]

-

Decontaminate: Clean the spill area thoroughly.

Section 7: Disposal Considerations

Ethyl phenylcyanoacetate and any materials contaminated with it must be treated as hazardous waste.[4] Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.[4][8] Do not allow the chemical to enter drains or waterways.[4]

Section 8: References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95298, Ethyl phenylcyanoacetate. Retrieved from [Link].[1]

-

Georganics (n.d.). Ethyl phenylcyanoacetate. Retrieved from [Link].[5]

-

Centers for Disease Control and Prevention (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link].[12]

-

ChemBK (2024). Ethyl phenylcyanoacetate. Retrieved from [Link].[3]

-

New Jersey Department of Health (n.d.). Hazardous Substance Fact Sheet: Ethyl Cyanoacetate. Retrieved from [Link].[8]

-

Thermo Fisher Scientific (2025). Safety Data Sheet: Ethyl phenylcyanoacetate. Retrieved from [Link].[7]

Sources

- 1. Ethyl phenylcyanoacetate | C11H11NO2 | CID 95298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. Ethyl phenylcyanoacetate - High purity | EN [georganics.sk]

- 6. 苯基氰基乙酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. nj.gov [nj.gov]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. ETHYL CYANOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Introduction: The Strategic Importance of Ethyl Phenylcyanoacetate

An In-depth Technical Guide to the Fundamental Reactions of Ethyl Phenylcyanoacetate

Prepared by: Gemini, Senior Application Scientist

Ethyl phenylcyanoacetate (EPCA) is a cornerstone reagent in modern organic synthesis, prized for its unique structural features and versatile reactivity. Its molecular architecture, comprising a central α-carbon activated by three distinct functionalities—a phenyl ring, a cyano group (-C≡N), and an ethyl ester group (-COOEt)—renders it an exceptionally valuable building block.[1][2] The electron-withdrawing nature of the cyano and ester groups significantly increases the acidity of the α-proton, facilitating the formation of a resonance-stabilized carbanion. This carbanion serves as a potent nucleophile, underpinning the majority of EPCA's fundamental reactions.

This guide provides an in-depth exploration of the core reactions of ethyl phenylcyanoacetate, moving beyond mere procedural descriptions to elucidate the mechanistic principles and strategic considerations essential for researchers, chemists, and drug development professionals. We will examine the synthesis of EPCA and its participation in alkylation, condensation, and addition reactions, as well as transformations of its inherent functional groups. The insights provided herein are designed to empower scientists to leverage the full synthetic potential of this remarkable intermediate.

Physicochemical Properties of Ethyl Phenylcyanoacetate

A thorough understanding of a reagent's physical properties is paramount for safe handling and effective experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₂ | PubChem[2], Sigma-Aldrich[3] |

| Molecular Weight | 189.21 g/mol | PubChem[2], Sigma-Aldrich[3] |

| Appearance | Colorless to light yellow liquid | ChemicalBook[4] |

| Boiling Point | 275 °C (lit.) | Sigma-Aldrich[3][5] |

| Density | 1.09 g/mL at 25 °C (lit.) | Sigma-Aldrich[3][5] |

| Refractive Index | n20/D 1.5053 (lit.) | Sigma-Aldrich[3][5] |

| CAS Number | 4553-07-5 | PubChem[2], Sigma-Aldrich[3] |

Synthesis of Ethyl Phenylcyanoacetate: The Foundation

The most prevalent and historically significant method for synthesizing EPCA is the base-catalyzed condensation of phenylacetonitrile (also known as benzyl cyanide) with diethyl carbonate.[1] This reaction is a variant of the Claisen condensation.

Mechanism of Synthesis

The reaction proceeds through three critical steps:

-

Deprotonation: A strong base, typically sodium ethoxide, abstracts the acidic α-proton from phenylacetonitrile. This generates a resonance-stabilized carbanion, where the negative charge is delocalized between the α-carbon and the nitrogen atom of the cyano group.[1]

-

Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of diethyl carbonate.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to furnish the final product, ethyl phenylcyanoacetate.[1]

An alternative, though less common, route involves the SN2 alkylation of ethyl cyanoacetate with a benzyl halide, where a base is used to deprotonate ethyl cyanoacetate to form the nucleophile.[1]

Caption: Mechanism for the synthesis of Ethyl Phenylcyanoacetate.

Experimental Protocol: Synthesis of Ethyl Phenylcyanoacetate

This protocol is adapted from established literature procedures.[1][6]

Materials:

-

Sodium metal

-

Anhydrous absolute ethanol

-

Diethyl carbonate, dry

-

Toluene, dry

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask fitted with a reflux condenser and a calcium chloride tube, prepare sodium ethoxide from sodium (1.0 eq) and anhydrous ethanol.

-

Causality: The purity and dryness of the sodium ethoxide are paramount for high yields. It should be freshly prepared, as commercial sources can contain impurities or moisture that will consume the base and lower the reaction efficiency.[1]

-

-

Solvent Removal: Once all the sodium has reacted, remove the excess ethanol under reduced pressure.

-

Reaction Setup: Quickly equip the flask with a mechanical stirrer, a dropping funnel, and a distillation head. Add dry diethyl carbonate (5.0 eq) and dry toluene.

-

Causality: Anhydrous conditions must be strictly maintained throughout the reaction to prevent hydrolysis of the sodium ethoxide and other reactive intermediates.[1]

-

-

Addition of Phenylacetonitrile: Add phenylacetonitrile (1.0 eq) to the flask.

-

Reaction: Heat the mixture with vigorous stirring. The cake of sodium ethoxide will dissolve. Maintain the reaction at a gentle reflux.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture, pour it into water, and separate the organic layer.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.

Reactions of the Activated Methylene Group

The high acidity of the α-hydrogen is the defining characteristic of EPCA, enabling a suite of powerful C-C bond-forming reactions.

α-Alkylation

Alkylation at the α-position is a fundamental transformation for introducing alkyl or arylalkyl substituents, thereby building molecular complexity. This reaction is a key step in the synthesis of various pharmaceuticals, including phenobarbital.[9][10]

Mechanism: The reaction proceeds via a classic SN2 pathway. First, a suitable base (e.g., sodium ethoxide, potassium tert-butoxide) deprotonates the EPCA to form the nucleophilic carbanion. This carbanion then attacks an alkyl halide (or another suitable electrophile), displacing the leaving group to form the α-substituted product.

Caption: General mechanism for the α-alkylation of EPCA.

Experimental Protocol: α-Ethylation of Ethyl Phenylcyanoacetate This protocol is representative of phase-transfer catalysis methods used for alkylating active methylene compounds.[10]

Materials:

-

Ethyl phenylcyanoacetate (1.0 eq)

-

Ethyl bromide (1.0 eq)

-

50% aqueous sodium hydroxide

-

Benzyltriethylammonium chloride (phase-transfer catalyst, ~0.01 eq)

-

Toluene

Procedure:

-

Setup: To a round-bottom flask equipped with a mechanical stirrer and a thermometer, add toluene, 50% NaOH, ethyl phenylcyanoacetate, and the phase-transfer catalyst.

-

Addition: Begin stirring and add ethyl bromide dropwise, maintaining the temperature between 28–35 °C using a water bath for cooling if necessary.

-

Causality: The phase-transfer catalyst facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the EPCA, and the resulting carbanion reacts with the ethyl bromide. This avoids the need for strictly anhydrous conditions and expensive bases.[10]

-

-

Reaction: After the addition is complete, continue stirring for 2-3 hours.

-

Work-up: Cool the mixture, add water, and separate the layers. Extract the aqueous layer with toluene.

-

Purification: Combine the organic layers, wash with dilute acid and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by vacuum distillation.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds. It involves the reaction of an active methylene compound like EPCA with an aldehyde or ketone, catalyzed by a weak base.[1][11]

Mechanism: The reaction begins with the base (e.g., piperidine, ammonium acetate) catalyzing the formation of the EPCA carbanion. This nucleophile then adds to the carbonyl carbon of the aldehyde or ketone to form an aldol-type intermediate. This intermediate subsequently undergoes dehydration (elimination of a water molecule) to yield the α,β-unsaturated product. The removal of water helps drive the reaction to completion.[11]

Caption: Experimental workflow for a Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation with Acetophenone This protocol is based on the procedure published in Organic Syntheses.[12]

Materials:

-

Acetophenone (1.0 mole)

-

Ethyl phenylcyanoacetate (1.0 mole)

-

Ammonium acetate (0.2 mole)

-

Glacial acetic acid (0.8 mole)

-

Benzene or Toluene

Procedure:

-

Setup: In a round-bottom flask fitted with a stirrer and a Dean-Stark apparatus, combine acetophenone, ethyl phenylcyanoacetate, ammonium acetate, glacial acetic acid, and benzene.

-

Reaction: Heat the mixture to reflux with stirring. Collect the water that separates in the Dean-Stark trap.

-

Causality: The continuous removal of water via azeotropic distillation is crucial as it shifts the reaction equilibrium towards the product, ensuring a high conversion rate.[11]

-

-

Monitoring: Continue reflux until no more water is collected (typically 8-10 hours).

-

Work-up: Cool the reaction mixture, add more benzene, and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation at reduced pressure. Purify the residual oil by vacuum distillation.

Michael (1,4-Conjugate) Addition

The Michael reaction is the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[13] The carbanion of EPCA is an excellent Michael donor, making this reaction a key method for forming 1,5-difunctional compounds.[14]

Mechanism: In the presence of a catalytic amount of base, EPCA forms a carbanion. This nucleophile attacks the electron-deficient β-carbon of the Michael acceptor.[15] The resulting intermediate is an enolate, which is then protonated during work-up to give the final Michael adduct.

Caption: Mechanism of the Michael Addition with EPCA.

Experimental Protocol: Michael Addition to Acrylonitrile The reaction between ethyl phenylcyanoacetate and acrylonitrile is a classic example of this transformation.[13]

Materials:

-

Ethyl phenylcyanoacetate (1.0 eq)

-

Acrylonitrile (1.1 eq)

-

Sodium ethoxide in ethanol (catalytic amount)

-

Ethanol (solvent)

Procedure:

-

Setup: In a flask equipped with a stirrer and dropping funnel, dissolve ethyl phenylcyanoacetate in ethanol.

-

Initiation: Add a catalytic amount of sodium ethoxide solution.

-

Addition: Cool the mixture in an ice bath and add acrylonitrile dropwise with stirring, keeping the temperature below 10 °C.

-

Causality: The reaction is exothermic. Slow addition and cooling are necessary to control the reaction rate and prevent polymerization of the acrylonitrile.

-

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (TLC monitoring).

-

Work-up: Neutralize the catalyst by adding a small amount of acetic acid. Remove the ethanol under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent (e.g., diethyl ether), wash with water and brine, dry, and concentrate. Purify the product by vacuum distillation.

Reactions Involving the Ester and Cyano Groups

Beyond the reactivity of the α-carbon, the ester and cyano functionalities can also be transformed.

Hydrolysis and Decarboxylation

A common synthetic sequence involves the hydrolysis of the ethyl ester to a carboxylic acid, followed by decarboxylation.

Mechanism:

-

Hydrolysis: The ester group can be saponified using a base (e.g., NaOH, KOH) followed by acidification, or hydrolyzed directly under acidic conditions (e.g., H₂SO₄/H₂O) to yield phenylcyanoacetic acid.[1][16]

-

Decarboxylation: Phenylcyanoacetic acid is a β-cyanocarboxylic acid. Upon heating, it readily loses carbon dioxide to yield phenylacetonitrile.[1]

A more direct, one-pot procedure is the Krapcho dealkoxycarbonylation . This reaction uses a salt (e.g., LiCl, NaCl) in a polar aprotic solvent like wet DMSO at high temperatures to directly convert β-keto esters or malonic esters to the corresponding ketone or nitrile.[17][18] For substituted EPCA derivatives, this method is particularly effective, yielding the substituted phenylacetonitrile directly.[17]

Caption: Pathway for Hydrolysis and Decarboxylation.

Experimental Protocol: Krapcho Decarboxylation of an EPCA Derivative This protocol is a general method for the dealkoxycarbonylation of substituted ethyl phenylcyanoacetate derivatives.[17]

Materials:

-

Substituted ethyl phenylcyanoacetate (1.0 eq)

-

Lithium chloride (LiCl, 1.2 eq)

-

Dimethyl sulfoxide (DMSO)

-

Water (1.2 eq)

Procedure:

-

Setup: To a round-bottom flask with a stirrer and reflux condenser, add the substituted EPCA, LiCl, DMSO, and water.

-

Reaction: Heat the mixture to 140-180 °C and maintain this temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

-

Causality: The halide ion (Cl⁻) acts as a nucleophile, attacking the ethyl group of the ester in an SN2 reaction. The resulting carboxylate then readily decarboxylates, driven by the formation of gaseous CO₂. The polar aprotic solvent (DMSO) is ideal for SN2 reactions and high temperatures.[18]

-

-

Work-up: Cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the product from the aqueous layer with ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic extracts, wash with brine to remove DMSO, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or distillation.

Conclusion

Ethyl phenylcyanoacetate is a powerful and versatile reagent whose utility stems from the strategic placement of its functional groups. The activated methylene group provides a nucleophilic handle for a variety of essential carbon-carbon bond-forming reactions, including alkylations, Knoevenagel condensations, and Michael additions. Furthermore, the ester and cyano groups offer pathways for subsequent functional group interconversions. A comprehensive understanding of these fundamental reactions, their underlying mechanisms, and the critical parameters governing their execution is indispensable for the modern synthetic chemist. Mastering the reactivity of ethyl phenylcyanoacetate opens a gateway to the efficient and elegant construction of complex molecular targets, particularly within the realms of pharmaceutical and materials science.

References

-

Wikipedia. (2023). Michael reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95298, Ethyl phenylcyanoacetate. Retrieved from [Link]

-

Noland, W. E. (1963). Ethyl (1-phenylethylidene)cyanoacetate. Organic Syntheses, Coll. Vol. 4, p.405. Retrieved from [Link]

-

ChemBK. (n.d.). Ethyl phenylcyanoacetate. Retrieved from [Link]

-

Wikipedia. (2023). Benzyl cyanide. Retrieved from [Link]

-

Sravanthi, T., & Kumar, M. S. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 66(4). Retrieved from [Link]

-

ResearchGate. (n.d.). Scoping experiments using ethyl phenylcyanoacetate (16) with different solvents and bases. Retrieved from [Link]

-

Adams, R., & Thal, A. F. (1922). Ethyl Phenylacetate. Organic Syntheses, Coll. Vol. 1, p.270. Retrieved from [Link]

-

Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. Retrieved from [Link]

-

Wang, C., et al. (2005). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Synthetic Communications, 35(23), 2975-2981. Retrieved from [Link]

-

ScienceMadness Discussion Board. (2022). Ethyl Phenylcyanoacetate Synthesis troubles. Retrieved from [Link]

-

Wikipedia. (2023). Phenobarbital. Retrieved from [Link]

- Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.

-

Wang, C., et al. (2012). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 2(2), 531-535. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). CARBONYL COMPOUNDS. Retrieved from [Link]

-

Roy, D., & Ghorai, P. (2020). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ChemistrySelect, 5(2), 642-646. Retrieved from [Link]

-

Starks, C. M., & Napier, D. R. (1988). 2-Phenylbutyronitrile. Organic Syntheses, Coll. Vol. 6, p.890. Retrieved from [Link]

-

Converti, A., et al. (2003). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Brazilian Journal of Pharmaceutical Sciences, 39(3), 265-272. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8794, Phenylacetonitrile. Retrieved from [Link]

-

Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, Coll. Vol. 1, p.436. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

-

Wikipedia. (2023). Krapcho decarboxylation. Retrieved from [Link]

-

YouTube. (2011). Alkylation Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). ETHYL PHENYLCYANOACETATE. Retrieved from [Link]

- Google Patents. (n.d.). CN103232338A - Preparation method of phenylacetic acid.

-

YouTube. (2018). Michael Addition Reaction Mechanism. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Ethyl cyanoacetate: a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]

-

Cognitive Market Research. (2023). Growing demand in the Pharmaceutical Industry drives the Ethyl Cyanoacetate market growth. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Krapcho Dealkoxycarbonylation Strategy of Ethyl Cyanoacetate for the Synthesis of 3-Hydroxy-3-cyanomethyl-2-oxindoles and 3,3. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl cyanoacetate mediated palladium catalyzed synthesis of benzonitriles. Retrieved from [Link]

-

ScienceMadness Discussion Board. (2008). Ester hydrolysis. Retrieved from [Link]

-

Globe Thesis. (2009). Central, Ethyl Cyanoacetate Alkylation Reaction. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ethyl phenylcyanoacetate | C11H11NO2 | CID 95298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. ETHYL PHENYLCYANOACETATE CAS#: 4553-07-5 [m.chemicalbook.com]

- 5. 苯基氰基乙酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Sciencemadness Discussion Board - Ethyl Phenylcyanoacetate Synthesis troubles - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 8. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Phenobarbital - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 14. spcmc.ac.in [spcmc.ac.in]

- 15. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. Sciencemadness Discussion Board - Ester hydrolysis - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

discovery and history of ethyl phenylcyanoacetate

From its origins in the foundational explorations of condensation chemistry to its current status as a staple reagent, ethyl phenylcyanoacetate has proven to be a molecule of remarkable versatility. Its discovery was not a singular event but rather an emergence from the systematic study of active methylene compounds by pioneering organic chemists. The enduring relevance of ethyl phenylcyanoacetate in both academic research and industrial applications is a testament to the power and elegance of its chemistry, solidifying its role as a cornerstone of modern organic synthesis. [1]

References

-

Title: Michael addition reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: ethyl (1-phenylethylidene)cyanoacetate - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Thorpe reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Guareschi-Thorpe Condensation Source: Drugfuture.com URL: [Link]

-

Title: Thorpe reaction - L.S.College, Muzaffarpur Source: L.S. College, Muzaffarpur URL: [Link]

-

Title: CARBONYL COMPOUNDS - St. Paul's Cathedral Mission College Source: St. Paul's Cathedral Mission College URL: [Link]

-

Title: Michael Condensation of 2-Arylidene-3A-Dihydro-1 (2H) Naphthalenone with Ethyl Cyanoacetate - Zenodo Source: Zenodo URL: [Link]

-

Title: Thorpe-Ziegler Reaction | Chem-Station Int. Ed. Source: Chem-Station URL: [Link]

-

Title: Thorpe-Ziegler reaction | Semantic Scholar Source: Semantic Scholar URL: [Link]

-

Title: Ethyl Phenylcyanoacetate Synthesis troubles - Sciencemadness Discussion Board Source: Sciencemadness.org URL: [Link]

-

Title: Scoping experiments using ethyl phenylcyanoacetate (16) with different solvents and bases. - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Ethyl phenylcyanoacetate | C11H11NO2 | CID 95298 - PubChem Source: National Center for Biotechnology Information, PubChem URL: [Link]

-

Title: Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

-

Title: Growing demand in the Pharmaceutical Industry drives the Ethyl Cyanoacetate market growth: Cognitive Market Research Source: Cognitive Market Research URL: [Link]

-

Title: Icilio Guareschi and his amazing “1897 reaction” - PMC - PubMed Central - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Ethyl phenylcyanoacetate - ChemBK Source: ChemBK URL: [Link]

-

Title: Ethyl cyanoacetate - Wikipedia Source: Wikipedia URL: [Link]

- Title: CN101973880A - Synthetic method of methyl (ethyl)

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. Guareschi-Thorpe Condensation [drugfuture.com]

- 6. Guareschi-Thorpe Condensation [drugfuture.com]

- 7. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Sciencemadness Discussion Board - Ethyl Phenylcyanoacetate Synthesis troubles - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. ETHYL PHENYLCYANOACETATE CAS#: 4553-07-5 [m.chemicalbook.com]

- 12. Ethyl phenylcyanoacetate | C11H11NO2 | CID 95298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of Ethyl Phenylcyanoacetate in Organic Solvents

Introduction

Ethyl phenylcyanoacetate, also known as ethyl 2-cyano-2-phenylacetate, is a versatile organic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2] Its molecular structure, featuring a phenyl group, a cyano group, and an ethyl ester moiety, imparts a unique combination of polarity and lipophilicity that dictates its solubility in various organic solvents.[3] A thorough understanding of its solubility characteristics is paramount for researchers and drug development professionals to effectively design, optimize, and control chemical reactions, purification processes, and formulation strategies.

This technical guide provides a comprehensive overview of the solubility of ethyl phenylcyanoacetate in common organic solvents, its physicochemical properties, and a detailed, field-proven protocol for the experimental determination of its solubility.

Physicochemical Properties of Ethyl Phenylcyanoacetate

A foundational understanding of the physicochemical properties of ethyl phenylcyanoacetate is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [3] |

| Molecular Weight | 189.21 g/mol | [3][4] |

| Appearance | Colorless to slightly yellow liquid | [1][2] |

| Density | 1.09 g/mL at 25 °C | [4] |

| Boiling Point | 275 °C | [4] |

| Flash Point | >110 °C | [2] |

| CAS Number | 4553-07-5 | [4] |

Qualitative Solubility of Ethyl Phenylcyanoacetate

Based on available literature and chemical database information, the qualitative solubility of ethyl phenylcyanoacetate in various organic solvents is summarized below. It is generally described as being soluble in many common organic solvents.[1]

| Solvent | Qualitative Solubility | Source |

| Chloroform | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Alcohols (general) | Soluble | [1] |

| Ethers (general) | Soluble | [1] |

| Ketones (general) | Soluble | [1] |

| Methanol | Slightly Soluble | [2] |

Experimental Determination of Ethyl Phenylcyanoacetate Solubility

The following protocol provides a robust and self-validating method for determining the quantitative solubility of ethyl phenylcyanoacetate in a variety of organic solvents. This method is adapted from established international guidelines for solubility testing.

Principle

The isothermal shake-flask method is a widely accepted technique for determining the solubility of a substance in a specific solvent. The method involves agitating an excess amount of the solute (ethyl phenylcyanoacetate) in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Materials and Equipment

-

Ethyl phenylcyanoacetate (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

Experimental Workflow

Caption: Experimental workflow for determining the solubility of ethyl phenylcyanoacetate.

Step-by-Step Protocol

-